- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,

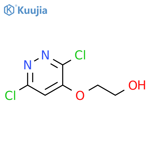

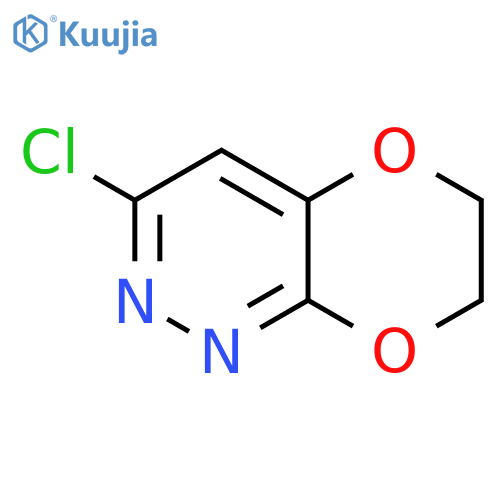

Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

943026-40-2 structure

اسم المنتج:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

كاس عدد:943026-40-2

وسط:C6H5ClN2O2

ميغاواط:172.569100141525

MDL:MFCD09907908

CID:1033005

PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE

- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-

- PVPVPUGHBYWWMK-UHFFFAOYSA-N

- FCH876162

- 6106AC

- AK120122

- AX8245538

- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE

- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)

- AKOS006313349

- DB-357020

- F2147-2971

- AS-50122

- SCHEMBL634208

- O10985

- CS-0046209

- 943026-40-2

- DTXSID30717194

- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

-

- MDL: MFCD09907908

- نواة داخلي: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2

- مفتاح Inchi: PVPVPUGHBYWWMK-UHFFFAOYSA-N

- ابتسامات: ClC1C=C2C(OCCO2)=NN=1

حساب السمة

- نوعية دقيقة: 172.0039551g/mol

- النظائر كتلة واحدة: 172.0039551g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 11

- تدوير ملزمة العد: 0

- تعقيدات: 147

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 0.9

- طوبولوجي سطح القطب: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0046209-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 1g |

$580.0 | 2022-04-26 | |

| ChemScence | CS-0046209-100mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 100mg |

$180.0 | 2022-04-26 | |

| TRC | C597928-50mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Aaron | AR00IIQN-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 97% | 250mg |

$139.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIB-100mg |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | >98% | 100mg |

$155.00 | 2024-04-19 | |

| A2B Chem LLC | AI62995-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 250mg |

$357.00 | 2024-07-18 | |

| 1PlusChem | 1P00IIIB-1g |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$985.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-25 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-28 | |

| Crysdot LLC | CD11007451-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95+% | 250mg |

$297 | 2024-07-19 |

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C

1.2 Reagents: Tetrahydrofuran , Water ; cooled

1.2 Reagents: Tetrahydrofuran , Water ; cooled

المراجع

- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

المراجع

- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

المراجع

- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

المراجع

- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

المراجع

- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane Solvents: Water

1.2 Reagents: 1,4-Dioxane Solvents: Water

المراجع

- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

المراجع

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

المراجع

- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.2 Reagents: 1,4-Dioxane

المراجع

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

المراجع

- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

المراجع

- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

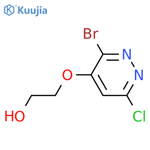

- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol

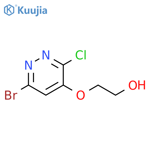

- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol

- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine الوثائق ذات الصلة

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) منتجات ذات صلة

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

الموردين الموصى بهم

Jiangsu Xinsu New Materials Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Hebei Ganmiao New material Technology Co., LTD

عضو ذهبي

مورد الصين

كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD

عضو ذهبي

مورد الصين

مُحْضِر